molecular formula C14H17NO4 B3039492 (3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester CAS No. 111051-17-3

(3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester

Cat. No.: B3039492
CAS No.: 111051-17-3
M. Wt: 263.29 g/mol
InChI Key: YCRKEXYTCFTDDC-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolidine-based derivative featuring a benzyl group at the nitrogen atom and a monomethyl ester functionalization at the 3,4-dicarboxylic acid positions. Its stereochemistry is denoted as (3R,4R), indicating a racemic mixture or undefined stereochemistry. The molecule serves as a key intermediate in medicinal chemistry, particularly in the synthesis of β-turn mimetics targeting protein–protein interactions . The synthesis involves a [3+2] dipolar cycloaddition between a mixed fumarate ester and an azomethine ylide precursor, followed by hydrogenolysis and Troc protection steps . Its structural simplicity and versatility make it a scaffold for designing bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-1-benzyl-4-methoxycarbonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-19-14(18)12-9-15(8-11(12)13(16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRKEXYTCFTDDC-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963840
Record name 1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111138-46-6, 474317-64-1
Record name 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, monomethyl ester, (3R-trans)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111138-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Esterification: The carboxylic acid groups are esterified using methanol in the presence of an acid catalyst to form the monomethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Core Structure Ester/Protecting Group Key Substituents Notable Applications Reference
Target Compound (Monmethyl Ester) Pyrrolidine Monomethyl ester Benzyl β-turn mimetic synthesis
Diethyl Ester Analogue Pyrrolidine Diethyl ester Benzyl Lipophilicity modulation
tert-Boc Amino-Hydroxy Derivative Pyrrolidine tert-Butyl carbamate Amino, Hydroxy Peptide mimetics
1,4-Dihydropyridine Derivative Dihydropyridine Diphenylpiperidinyl Methyl ester Calcium channel modulation
Pyrazolo-Pyrimidine Piperidine Ester Piperidine Phenylmethyl ester Pyrazolo-pyrimidinyl Kinase inhibitor intermediates

Biological Activity

(3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • IUPAC Name: (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid monomethyl ester
  • Molecular Formula: C₁₁H₁₅NO₄
  • Molecular Weight: 225.25 g/mol
  • CAS Number: 163439-82-5

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising anticancer activities. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting PARP (Poly(ADP-ribose) polymerase), an enzyme involved in DNA repair. In a study involving various derivatives, some exhibited IC₅₀ values as low as 4 nM against PARP-1 and PARP-2, comparable to established drugs like veliparib .

The mechanism through which these compounds exert their anticancer effects primarily involves the inhibition of PARP enzymes, which are crucial for repairing single-strand breaks in DNA. By inhibiting these enzymes, the compounds induce synthetic lethality in cancer cells that are already deficient in homologous recombination repair pathways, such as those with BRCA mutations .

Study 1: PARP Inhibition Assay

In a study focused on the structure-activity relationship (SAR) of pyrrolidine derivatives, several compounds were synthesized and tested for their PARP inhibition capabilities. The most potent inhibitors were found to have specific side chains that enhanced binding affinity to the enzyme's active site. The study concluded that the presence of carbonyl groups significantly increased activity due to improved interactions with key amino acids in the enzyme .

CompoundIC₅₀ (nM)Remarks
5cj4Potent PARP inhibitor
5cp6Similar activity to veliparib
5cc10Moderate potency

Study 2: Cellular Proliferation Assay

Another investigation assessed the cytotoxic effects of various pyrrolidine derivatives on cancer cell lines such as MDA-MB-436 and CAPAN-1. The results indicated that specific structural modifications led to enhanced cytotoxicity, with some compounds achieving IC₅₀ values below 20 µM, demonstrating their potential as therapeutic agents against resistant cancer types .

CompoundCell LineIC₅₀ (µM)
5cjMDA-MB-43617.4
5cpCAPAN-111.4
5ccMDA-MB-43619.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester
Reactant of Route 2
Reactant of Route 2
(3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.